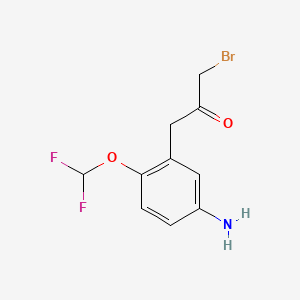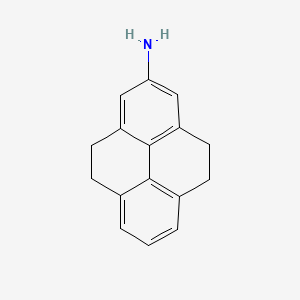
4,5,9,10-Tetrahydropyren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,9,10-Tetrahydropyren-2-amine is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a pyrene core with four hydrogen atoms added to the 4, 5, 9, and 10 positions, and an amine group attached to the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,10-Tetrahydropyren-2-amine typically involves the hydrogenation of pyrene derivatives. One common method is the catalytic hydrogenation of pyrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydropyrene is then subjected to amination reactions to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation and amination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5,9,10-Tetrahydropyren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4,5,9,10-Tetrahydropyren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4,5,9,10-Tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The compound’s polycyclic aromatic structure also allows for π-π interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Pyrene: The parent compound without the hydrogenation and amine group.
1-Aminopyrene: A similar compound with an amine group at the 1 position.
4,5,9,10-Tetrahydropyrene: The hydrogenated form without the amine group.
Uniqueness
4,5,9,10-Tetrahydropyren-2-amine is unique due to the combination of its tetrahydropyrene core and the amine group at the 2 position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research.
Propiedades
Número CAS |
101283-00-5 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C16H15N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7,17H2 |
Clave InChI |
STSFAROQOOSKCM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CC(=C2)N)CCC4=CC=CC1=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


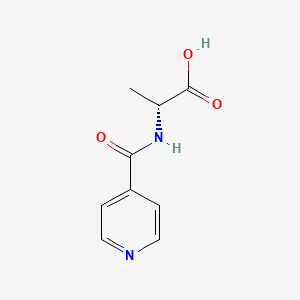
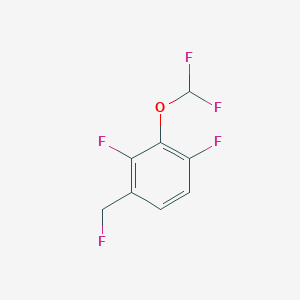
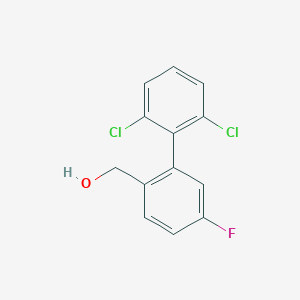
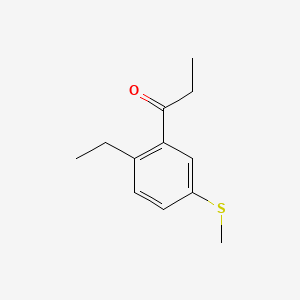
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
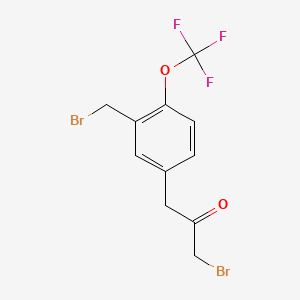
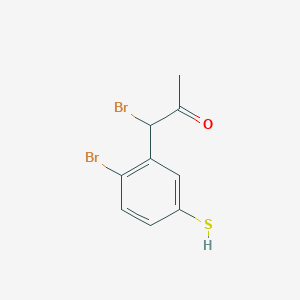

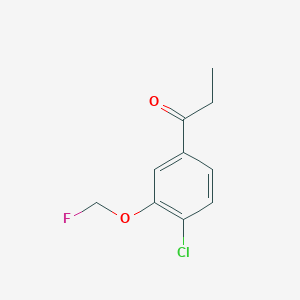
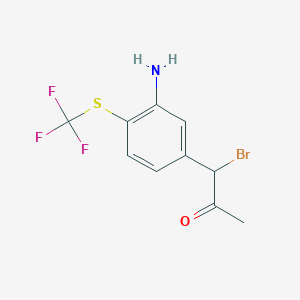
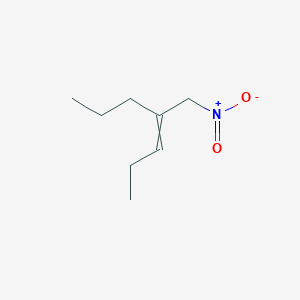
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
